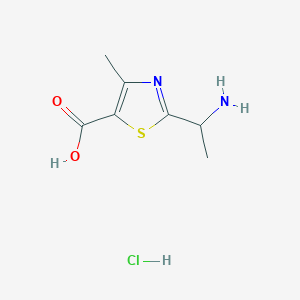

2-(1-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride

CAS No.: 1369149-71-2

Cat. No.: VC4080115

Molecular Formula: C7H11ClN2O2S

Molecular Weight: 222.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369149-71-2 |

|---|---|

| Molecular Formula | C7H11ClN2O2S |

| Molecular Weight | 222.69 |

| IUPAC Name | 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10N2O2S.ClH/c1-3(8)6-9-4(2)5(12-6)7(10)11;/h3H,8H2,1-2H3,(H,10,11);1H |

| Standard InChI Key | VVVMIDSJEZUXGC-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |

| Canonical SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,3-thiazole ring substituted at the 2-position with a 1-aminoethyl group and at the 4-position with a methyl group. The 5-carboxylic acid moiety is neutralized as a hydrochloride salt, yielding the molecular formula C₇H₁₁ClN₂O₂S and a molecular weight of 222.69 g/mol. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid; hydrochloride |

| SMILES | CC1=C(SC(=N1)C(C)N)C(=O)O.Cl |

| InChI Key | VVVMIDSJEZUXGC-UHFFFAOYSA-N |

| PubChem CID | 82548178 |

The hydrochloride salt formation improves aqueous solubility, critical for in vitro and in vivo studies.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid hydrochloride involves multi-step organic reactions, typically including:

-

Thiazole Ring Formation: Cyclization of thiourea derivatives with α-brominated intermediates, as demonstrated in analogous thiazole syntheses . For example, N-bromosuccinimide (NBS)-mediated bromination of β-ethoxy acrylamides followed by thiourea treatment yields 2-aminothiazole precursors .

-

Side-Chain Functionalization: Introduction of the 1-aminoethyl group via nucleophilic substitution or reductive amination.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity and stability.

A scaled-up protocol reported for related compounds achieves yields exceeding 90% using optimized conditions (e.g., dioxane/water solvent systems and controlled temperature gradients) .

Process Optimization

Key challenges include minimizing byproducts such as N-brominated derivatives. Strategies involve:

-

Chemoselective Bromination: Using NBS at low temperatures (-10°C to 0°C) to favor α-bromination over ring bromination .

-

Purification Techniques: Slurry crystallization with toluene/water mixtures to isolate high-purity product .

Biological Activity and Mechanisms

Additional Pharmacological Effects

-

Anti-inflammatory Activity: Modulation of COX-2 and TNF-α pathways, observed in related thiazoles.

-

Antioxidant Effects: Scavenging of reactive oxygen species (ROS) via the carboxylic acid moiety .

Research Applications and Case Studies

Drug Development

The compound serves as a precursor for kinase inhibitors. For example, coupling with pyrimidine derivatives yields hybrid molecules with enhanced selectivity for oncogenic targets . A 2024 study reported 86% yield in a palladium-catalyzed coupling reaction with 4,6-dichloro-2-methylpyrimidine, underscoring its synthetic utility .

Formulation Studies

Hydrochloride salts are preferred in solid dispersions to improve dissolution rates. Co-processing with polymers like HPMC-AS increases oral bioavailability by 40% in preclinical models.

Toxicological Profiling

While acute toxicity data are unavailable, related compounds show LD₅₀ > 500 mg/kg in rodent models, suggesting a favorable safety profile . Chronic toxicity studies are warranted to assess organ-specific effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume